molecular formula C8H11F3N2O4 B13451312 6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid

6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid

Cat. No.: B13451312
M. Wt: 256.18 g/mol
InChI Key: MTFJGBXVWBDVTN-UHFFFAOYSA-N
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Description

6-oxa-2,8-diazaspiro[3.5]nonan-7-one; trifluoroacetic acid is a chemical compound with the molecular formula C8H11F3N2O4 and a molecular weight of 256.1791 . It is a spiro compound, which means it contains a bicyclic structure with a single atom shared between two rings. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The preparation of 6-oxa-2,8-diazaspiro[3.5]nonan-7-one; trifluoroacetic acid involves several synthetic routes. One common method is the reaction of appropriate starting materials under specific conditions to form the spiro compound. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow processes, automated systems, and stringent quality control measures to ensure consistency and reliability in the final product.

Chemical Reactions Analysis

6-oxa-2,8-diazaspiro[3.5]nonan-7-one; trifluoroacetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives of the compound. Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives. Substitution reactions may involve nucleophiles such as halides or amines, leading to the formation of substituted derivatives.

Scientific Research Applications

6-oxa-2,8-diazaspiro[3.5]nonan-7-one; trifluoroacetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-oxa-2,8-diazaspiro[3.5]nonan-7-one; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-oxa-2,8-diazaspiro[3.5]nonan-7-one; trifluoroacetic acid can be compared with other similar compounds, such as 2,6-diazaspiro[3.5]nonan-7-one; trifluoroacetic acid and 2,7-diazaspiro[3.5]nonane-7-acetic acid . These compounds share similar spiro structures but differ in their specific functional groups and chemical properties. The uniqueness of 6-oxa-2,8-diazaspiro[3.5]nonan-7-one; trifluoroacetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H11F3N2O4

Molecular Weight

256.18 g/mol

IUPAC Name

6-oxa-2,8-diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H10N2O2.C2HF3O2/c9-5-8-3-6(4-10-5)1-7-2-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7)

InChI Key

MTFJGBXVWBDVTN-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CNC(=O)OC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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